Sodium 3-methylbutane-2-sulfinate
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Overview
Description
Sodium 3-methylbutane-2-sulfinate: is an organosulfur compound that belongs to the class of sulfinates. These compounds are characterized by the presence of a sulfinic acid group attached to an organic moiety. This compound is a versatile reagent used in various chemical reactions and has significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-methylbutane-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the reduction of sulfonyl chlorides with sodium sulfite under basic conditions. The reaction is usually carried out in an aqueous medium at room temperature, yielding the desired sulfinate salt.
Industrial Production Methods: In industrial settings, sodium sulfinates are produced through large-scale reactions involving the reduction of sulfonyl chlorides or sulfonic acids with reducing agents such as sodium sulfite or sodium dithionite. These reactions are conducted in controlled environments to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methylbutane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Sodium 3-methylbutane-2-sulfinate is used as a building block in the synthesis of various organosulfur compounds. It is employed in the preparation of sulfonamides, sulfones, and other sulfur-containing molecules.
Biology: In biological research, sodium sulfinates are used as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is utilized in the development of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: In industrial applications, sodium sulfinates are used in the production of dyes, pigments, and other specialty chemicals. They are also employed in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of sodium 3-methylbutane-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The sulfinic acid group in the compound plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-methylbutane-2-sulfinate is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that may not be feasible with other sulfinates. For example, its branched structure can influence the selectivity and yield of certain chemical transformations.
Properties
Molecular Formula |
C5H11NaO2S |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
sodium;3-methylbutane-2-sulfinate |
InChI |
InChI=1S/C5H12O2S.Na/c1-4(2)5(3)8(6)7;/h4-5H,1-3H3,(H,6,7);/q;+1/p-1 |
InChI Key |
LVLLDWPDLYOLAA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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